molecular formula C18H15FN2O3S3 B2668687 (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 861427-77-2

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2668687
CAS No.: 861427-77-2
M. Wt: 422.51
InChI Key: FNODMSVAXSSLAI-LFIBNONCSA-N
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Description

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is a strategically designed, potent non-phosphatase inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. This compound exhibits significant research value in the field of type-2 diabetes therapeutics, as it effectively inhibits FBPase with an IC50 value of 1.7 µM, thereby suppressing excessive hepatic glucose production. Its mechanism of action involves binding to the AMP allosteric site of FBPase, which stabilizes the inactive T-state conformation of the enzyme and prevents the catalytic hydrolysis of fructose-1,6-bisphosphate. The molecular architecture integrates a rhodanine scaffold with a benzenesulfonamide group, a design that enhances potency and selectivity. Research applications for this inhibitor are focused on elucidating the regulatory mechanisms of gluconeogenesis, investigating pathways of hepatic glucose metabolism, and serving as a critical pharmacological tool for validating FBPase as a target for new anti-hyperglycemic agents (source) .

Properties

IUPAC Name

4-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S3/c19-14-5-1-13(2-6-14)11-16-17(22)21(18(25)26-16)10-9-12-3-7-15(8-4-12)27(20,23)24/h1-8,11H,9-10H2,(H2,20,23,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODMSVAXSSLAI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Fluorobenzylidene Moiety: The thiazolidinone intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to form the fluorobenzylidene derivative.

    Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the fluorobenzylidene-thiazolidinone intermediate with a benzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorobenzylidene moiety can be reduced to the corresponding fluorobenzyl derivative.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Fluorobenzyl derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

The fluorine position on the benzylidene group significantly impacts activity.

Configuration (E vs. Z) also influences bioactivity. In contrast, Z-isomers (e.g., compounds in ) may exhibit reduced activity due to unfavorable spatial arrangements .

Core Modifications: Thiazolidinone vs. Thiazole Derivatives

The 2-thioxo group in the target compound distinguishes it from phenylimino-substituted analogs (e.g., ’s hybrids with 2-phenylimino groups). The thioxo group increases acidity (pKa ~6–8) and serves as a hydrogen-bond acceptor, whereas imino groups prioritize π-π stacking. This difference may alter target selectivity; for example, thioxo derivatives show stronger binding to cysteine proteases or metalloenzymes .

Sulfonamide Substitution

The benzenesulfonamide moiety in the target compound enhances solubility and mimics endogenous sulfonamide-containing inhibitors (e.g., acetazolamide). Analogous piroxicam-derived sulfonamides () exhibited anti-HIV activity (EC50 = 20–25 µM), suggesting the target compound may similarly inhibit viral integrases or proteases via sulfonamide-mediated interactions .

Mechanistic Insights :

  • Docking Studies : Analogous compounds (e.g., piroxicam derivatives) bind to HIV integrase similarly to raltegravir, a clinical inhibitor, via sulfonamide and hydrophobic interactions .
  • Systems Pharmacology: Natural compounds with shared scaffolds (e.g., oleanolic acid derivatives) exhibit conserved mechanisms of action (MOAs), implying that the target compound’s thiazolidinone-sulfonamide scaffold may predictably target enzymes or receptors involved in proliferation or viral replication .

Biological Activity

(E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources and recent studies.

Synthesis

The synthesis of (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide involves multiple steps, including the formation of thiazolidinone derivatives and subsequent functionalization. The key steps typically include:

  • Formation of Thiazolidinone Core : The initial step often involves the reaction of thiosemicarbazide with carbon disulfide and an appropriate aldehyde to form a thiazolidinone scaffold.
  • Introduction of Sulfonamide Group : The sulfonamide moiety is introduced through a reaction with sulfanilamide derivatives.
  • Final Coupling : The final product is obtained through a Knoevenagel condensation reaction with various aldehydes.

Anti-Cancer Properties

Recent studies have demonstrated that compounds similar to (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide exhibit significant anti-proliferative activity against various cancer cell lines. For instance, derivatives containing thiazolidinone rings have shown promising results in inhibiting the growth of breast cancer (MCF-7) and colorectal cancer (Caco-2) cells.

CompoundCell LineIC50 (μM)Mechanism of Action
4cMCF-73.96 ± 0.21Induces apoptosis via mitochondrial pathway
4jCaco-25.87 ± 0.37Inhibits cell proliferation

The compound 4c was particularly noted for inducing apoptosis in MCF-7 cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 .

COX-2 Inhibition

The compound's structural similarities to known COX inhibitors suggest potential anti-inflammatory properties. A study evaluating the COX-2 inhibitory activity of related compounds found that certain derivatives displayed significant inhibition at concentrations as low as 20 μM, indicating that modifications to the benzenesulfonamide structure can enhance COX-2 selectivity .

The biological activity of (E)-4-(2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group allows for effective binding to carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may reduce inflammation, which is a contributing factor in many cancers.

Case Studies

Several case studies have illustrated the efficacy of thiazolidinone derivatives in treating various cancers:

  • Breast Cancer Study : A series of thiazolidinone derivatives were tested against MCF-7 cells, showing that modifications to the structure significantly influenced their potency.
  • Colorectal Cancer Research : Compounds were evaluated for their ability to inhibit growth in Caco-2 cells, with some derivatives achieving IC50 values under 10 μM.

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